(3'R,5'S)-3'-Hydroxycotinine Acetate

Description

Contextualizing (3'R,5'S)-3'-Hydroxycotinine Acetate (B1210297) within Nicotinic Alkaloid Metabolite Research

Nicotine (B1678760), the principal psychoactive alkaloid in tobacco, undergoes extensive metabolism in the human body, primarily in the liver. alliedacademies.org Approximately 70-80% of nicotine is converted to cotinine (B1669453), which is subsequently metabolized further. alliedacademies.orgnih.gov A key step in this cascade is the hydroxylation of cotinine to form 3'-hydroxycotinine, a reaction mediated almost exclusively by the cytochrome P450 enzyme CYP2A6. mdpi.comnih.govaacrjournals.org

The formation of 3'-hydroxycotinine is highly stereoselective, predominantly yielding the trans-isomer, (3'R,5'S)-trans-3'-hydroxycotinine. nih.gov In fact, analyses of urine from smokers show that the trans-isomer accounts for 95-98% of the metabolic 3'-hydroxycotinine produced. nih.gov The acetate form, (3'R,5'S)-3'-Hydroxycotinine Acetate, is a synthetic derivative of this major metabolite. While the parent compound, 3'-hydroxycotinine, is the direct product of biological processes, the acetate ester is typically synthesized for use as a stable, purified standard in analytical and research settings. For instance, the synthesis of the pure trans-isomer has been achieved by converting it to a solid hexanoate (B1226103) ester for recrystallization before cleaving the ester group. nih.gov This highlights the utility of such derivatives in isolating and studying specific stereoisomers.

The study of these metabolites is central to understanding nicotine's effects and how individuals process it. The half-life of cotinine is approximately 16-18 hours, while its metabolite, 3'-hydroxycotinine, has a shorter half-life of about 5 to 7 hours. mdpi.comcaymanchem.com This metabolic pathway is critical for assessing nicotine exposure and metabolism rates in individuals. mdpi.comcaymanchem.com

Academic Significance of Hydroxylated Cotinine Derivatives in Scholarly Inquiry

Hydroxylated cotinine derivatives, particularly (3'R,5'S)-trans-3'-hydroxycotinine, hold considerable significance in academic research, primarily as biomarkers. The ratio of trans-3'-hydroxycotinine to cotinine (3HC/COT) in plasma, saliva, or urine is widely used as a reliable biomarker for the activity of the CYP2A6 enzyme. nih.govaacrjournals.orgaacrjournals.org This ratio, often referred to as the Nicotine Metabolite Ratio (NMR), allows researchers to phenotype individuals as "slow," "normal," or "fast" metabolizers of nicotine. nih.govbevital.no

This phenotyping has profound implications for several research areas:

Smoking Behavior and Dependence: The rate of nicotine metabolism, as indicated by the NMR, is linked to smoking intensity and dependence. alliedacademies.org Fast metabolizers clear nicotine more quickly, which may lead them to smoke more frequently to maintain desired nicotine levels. alliedacademies.org Conversely, slow metabolizers have been associated with lower nicotine dependence and higher success rates in smoking cessation. alliedacademies.orgbevital.no

Pharmacogenetics: The NMR is a powerful tool in pharmacogenetic studies, as the activity of CYP2A6 is heavily influenced by genetic polymorphisms. nih.govaacrjournals.org Individuals with certain genetic variants, such as the CYP2A6*4 full gene deletion, produce no 3'-hydroxycotinine, confirming the enzyme's singular role in this metabolic step. mdpi.com Studying these genetic differences helps to explain the wide inter-individual variability in nicotine metabolism. nih.govnih.gov

Clinical Research: In clinical trials for smoking cessation therapies, the NMR can be used to stratify participants and potentially personalize treatment. nih.gov For example, slow metabolizers might respond differently to nicotine replacement therapy than fast metabolizers. nih.gov The reliability of plasma NMR across different analytical methods and laboratories further strengthens its utility in multi-site clinical studies. aacrjournals.orgaacrjournals.orgnih.gov

Toxicology and Exposure Assessment: Urinary levels of 3'-hydroxycotinine can serve as a sensitive biomarker for assessing exposure to tobacco smoke, including secondhand smoke. mdpi.com Because it is more concentrated in urine than cotinine, it can be a more sensitive indicator, especially at low levels of exposure. mdpi.com

Research Findings and Data

The study of (3'R,5'S)-3'-Hydroxycotinine and its parent compounds has yielded specific chemical and metabolic data critical for research applications.

Table 1: Chemical Properties of Key Nicotinic Alkaloids and Metabolites

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| Nicotine | (S)-3-(1-methyl-2-pyrrolidinyl)pyridine | C₁₀H₁₄N₂ | 162.23 |

| Cotinine | (S)-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone | C₁₀H₁₂N₂O | 176.22 |

Table 2: Metabolic Profile and Biomarker Information

| Metabolite / Ratio | Half-Life | Primary Enzyme | Biomarker Significance |

|---|---|---|---|

| Cotinine | ~16-18 hours mdpi.com | CYP2A6 | Primary biomarker of nicotine exposure. |

| trans-3'-Hydroxycotinine (3HC) | ~5-7 hours mdpi.comcaymanchem.com | CYP2A6 mdpi.com | Key metabolite for assessing nicotine metabolism rate. |

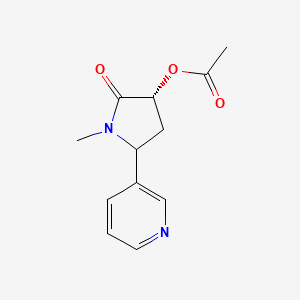

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O3 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

[(3R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate |

InChI |

InChI=1S/C12H14N2O3/c1-8(15)17-11-6-10(14(2)12(11)16)9-4-3-5-13-7-9/h3-5,7,10-11H,6H2,1-2H3/t10?,11-/m1/s1 |

InChI Key |

ZCLBVMFGRVMSHK-RRKGBCIJSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1CC(N(C1=O)C)C2=CN=CC=C2 |

Canonical SMILES |

CC(=O)OC1CC(N(C1=O)C)C2=CN=CC=C2 |

Origin of Product |

United States |

Stereospecific Chemical Synthesis and Derivatization of 3 R,5 S 3 Hydroxycotinine Acetate

Synthetic Methodologies for (3'R,5'S)-trans-3'-Hydroxycotinine

The creation of the specific stereoisomer (3'R,5'S)-trans-3'-hydroxycotinine is a multi-step process that requires precise stereocontrol to achieve the desired configuration, which is identical to the primary metabolite found in humans. nih.govnih.gov

Stereocontrolled Deprotonation and Oxidation Strategies

A key synthetic route to (3'R,5'S)-trans-3'-hydroxycotinine begins with the readily available precursor, (S)-cotinine. nih.govmdma.ch The process involves a stereocontrolled deprotonation followed by oxidation.

The initial step is the deprotonation of (S)-cotinine using a strong, non-nucleophilic base, lithium diisopropylamide (LDA). This reaction is typically carried out in a dry aprotic solvent like tetrahydrofuran (B95107) (THF) at a low temperature of -78 °C to control reactivity and side reactions. mdma.ch Following deprotonation, the resulting enolate is oxidized. A specific oxidizing agent, oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH), is introduced to the reaction mixture. nih.govmdma.ch This oxidation step yields a mixture of the trans and cis isomers of 3'-hydroxycotinine. The reaction demonstrates moderate stereoselectivity, producing an 80:20 mixture of the desired (3'R,5'S)-trans-3'-hydroxycotinine and the (3'S,5'S)-cis-3'-hydroxycotinine, respectively. mdma.ch

Table 1: Reagents and Conditions for Synthesis of 3'-Hydroxycotinine

| Step | Reagent | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Deprotonation | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 °C | Formation of (S)-cotinine enolate |

| Oxidation | MoOPH¹ | Tetrahydrofuran (THF) | -78 °C | 80:20 mixture of trans/cis-3'-hydroxycotinine mdma.ch |

¹MoOPH: oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide)

Isolation and Stereoisomeric Purity of (3'R,5'S)-trans-3'-Hydroxycotinine

Given that the initial synthesis produces an inseparable mixture of stereoisomers, a strategic purification process is required to isolate the pure trans isomer. mdma.ch Direct crystallization of the (3'R,5'S)-trans-3'-hydroxycotinine from the 80:20 mixture proved unsuccessful. mdma.ch

The successful purification method involves chemical derivatization. The mixture of hydroxycotinine (B196158) isomers is converted into their corresponding hexanoate (B1226103) esters. nih.govmdma.ch This conversion allows for the physical separation of the isomers, as the trans-3'-hydroxycotininyl hexanoate is a solid that can be purified by recrystallization from a solvent such as cyclohexane. mdma.ch This process effectively removes the cis isomer, which remains in the mother liquor.

Once the pure trans-hexanoate ester is isolated, the final step is the cleavage of the ester group to regenerate the free alcohol. This is accomplished by heating the ester with n-butylamine, yielding the pure (3'R,5'S)-trans-3'-hydroxycotinine. nih.govmdma.ch The final product can be further purified by recrystallization from acetone (B3395972) to yield a white crystalline powder. nih.gov

The stereoisomeric purity of the final product is confirmed through various analytical techniques. Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are used to verify that the isolated trans isomer is greater than 98% pure. mdma.ch High-resolution 500-MHz NMR spectroscopy provides definitive structural confirmation, with distinct signals for the trans and cis isomers allowing for unambiguous identification. mdma.ch

Table 2: Analytical Data for the Isolation and Purity of (3'R,5'S)-trans-3'-Hydroxycotinine and Intermediates

| Compound | Analytical Method | Result | Reference |

|---|---|---|---|

| trans-3'-Hydroxycotininyl hexanoate | Melting Point | 71-72 °C | mdma.ch |

| trans-3'-Hydroxycotininyl hexanoate | TLC (Rf value)¹ | 0.58 | mdma.ch |

| cis-3'-Hydroxycotininyl hexanoate | TLC (Rf value)¹ | 0.50 | mdma.ch |

| (3'R,5'S)-trans-3'-Hydroxycotinine | Purity (GC-MS) | >98% | mdma.ch |

| (3'R,5'S)-trans-3'-Hydroxycotinine | Melting Point | 110–111.5 °C | nih.gov |

¹TLC System: Ethyl acetate (B1210297), methanol (B129727), and concentrated ammonium (B1175870) hydroxide (B78521) (17:2:0.2) mdma.ch

Formation of (3'R,5'S)-3'-Hydroxycotinine Acetate and Other Esters for Research Applications

The availability of pure (3'R,5'S)-trans-3'-hydroxycotinine allows for the synthesis of various derivatives needed for research, including ester and glucuronide conjugates.

Acetate Esterification Techniques

While the hexanoate ester of 3'-hydroxycotinine is synthesized as a crucial intermediate for purification, the acetate ester is primarily prepared for use as an analytical standard in research. nih.govmdma.ch The synthesis of this compound is not explicitly detailed in the primary literature describing the parent compound's synthesis. However, it can be readily prepared using standard esterification methods. A common approach would involve reacting the purified (3'R,5'S)-trans-3'-hydroxycotinine with an acetylating agent, such as acetyl chloride or acetic anhydride, in an appropriate solvent and often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproduct.

Metabolic Pathways and Biotransformation of 3 R,5 S 3 Hydroxycotinine As a Key Nicotine Metabolite

In Vivo Metabolic Formation of 3'-Hydroxycotinine from Cotinine (B1669453)

The creation of 3'-hydroxycotinine from cotinine within the body is a significant step in nicotine (B1678760) metabolism. This conversion is an oxidative process, primarily occurring in the liver. nih.gov In humans, approximately 70-80% of a nicotine dose is converted to cotinine, which is then further metabolized. nih.govnih.gov While cotinine is a primary metabolite, only about 10-15% of it is excreted unchanged in the urine; a substantial portion is transformed into 3'-hydroxycotinine. nih.gov This subsequent metabolite, 3'-hydroxycotinine, accounts for a significant fraction of the initial nicotine dose, representing up to 40% of it in urine. nih.govnih.gov

While CYP2A6 is the primary catalyst, other enzymes can also play a role. The closely related enzyme CYP2A13, which is expressed in extrahepatic tissues like the lung, has also been shown to be an efficient catalyst for the 3'-hydroxylation of cotinine. nih.govresearchgate.net Furthermore, research indicates that CYP2A6 can metabolize cotinine into other products besides trans-3'-hydroxycotinine, including 5'-hydroxycotinine and norcotinine. nih.gov In some individuals with reduced or absent CYP2A6 activity, another enzyme, CYP2D6, may contribute significantly to nicotine metabolism. dundee.ac.uk The initial conversion of nicotine to cotinine involves a two-step process, beginning with oxidation by CYP2A6 to form an iminium ion, which is then oxidized to cotinine by a cytosolic aldehyde oxidase. nih.govresearchgate.net

Table 1: Key Enzymes in the Biotransformation of Cotinine to 3'-Hydroxycotinine

| Enzyme | Primary Role | Location |

|---|---|---|

| CYP2A6 | Major catalyst for the conversion of cotinine to trans-3'-hydroxycotinine. nih.govalliedacademies.orgmdpi.com | Primarily Liver alliedacademies.org |

| CYP2A13 | Efficiently catalyzes the 3'-hydroxylation of cotinine. nih.govresearchgate.net | Extrahepatic (e.g., Lung) nih.gov |

| CYP2D6 | May play a significant role in individuals with low CYP2A6 activity. dundee.ac.uk | Liver dundee.ac.uk |

| Aldehyde Oxidase | Involved in the second step of nicotine's conversion to cotinine (oxidation of the iminium ion). nih.govresearchgate.net | Cytosolic nih.gov |

The metabolic hydroxylation of cotinine is a highly stereoselective process. acs.org In humans, the naturally occurring (S)-isomer of cotinine is metabolized almost exclusively to the (3'R,5'S)-trans-3'-hydroxycotinine stereoisomer. nih.gov Analysis of urine from smokers shows that the 3'-hydroxycotinine present is 95-98% the trans isomer. nih.gov Very little of the cis-3'-hydroxycotinine stereoisomer is formed in humans, although the proportion may be higher in some animal species. nih.gov This high degree of stereoselectivity highlights the specific orientation of the cotinine molecule within the active site of the CYP2A6 enzyme during the hydroxylation reaction. nih.govnih.gov Studies comparing the metabolism of nicotine enantiomers in various animal species have also demonstrated stereoselective differences in the formation of 3'-hydroxycotinine. nih.gov

Downstream Metabolic Fates of 3'-Hydroxycotinine (e.g., Glucuronidation)

Once formed, (3'R,5'S)-3'-hydroxycotinine undergoes further metabolism, primarily through a Phase II conjugation reaction known as glucuronidation. nih.govnih.gov This process involves the attachment of a glucuronic acid molecule, which increases the water solubility of the metabolite and facilitates its excretion from the body in urine. evitachem.com On average, about 30% of the trans-3'-hydroxycotinine found in urine is in the form of a glucuronide conjugate. nih.gov

Human liver microsomes are capable of catalyzing both O-glucuronidation at the 3'-hydroxyl group to form 3HC-O-glucuronide, and N-glucuronidation at the nitrogen atom of the pyridine (B92270) ring to form 3HC-N-glucuronide. nih.govnih.gov Specific UDP-glucuronosyltransferase (UGT) enzymes are responsible for these reactions. Research has identified UGT2B17 as the most active enzyme in the formation of 3HC-O-glucuronide, while UGT2B10 is the primary enzyme for 3HC-N-glucuronidation. nih.govplos.org Some studies also suggest UGT2B7 plays a key role in the formation of 3-hydroxycotinine (B1251162) glucuronide. pharmgkb.org The existence of these distinct glucuronidation pathways is supported by findings that the extent of conjugation of nicotine and cotinine are correlated with each other, but not with the conjugation of 3'-hydroxycotinine, suggesting different enzymes are involved. clinpgx.org

Comparative Metabolism of Nicotine and its Hydroxylated Derivatives

The metabolic pathway from nicotine to its hydroxylated derivatives involves a cascade of oxidative reactions, each with distinct characteristics and rates. Nicotine is extensively metabolized by the liver, with a rapid total clearance of about 1200 ml/min. nih.gov The majority (70-80%) of this nicotine is converted to cotinine. nih.gov

Cotinine's metabolism is significantly slower than that of nicotine, with an average clearance of about 45 ml/min. nih.gov This slower clearance contributes to its longer half-life (16-30 hours) compared to nicotine (0.5-3 hours), making it a reliable biomarker for tobacco exposure. researchgate.netmdpi.com Cotinine is then primarily oxidized to (3'R,5'S)-3'-hydroxycotinine by CYP2A6. nih.govmdpi.com The clearance of (3'R,5'S)-trans-3'-hydroxycotinine is about 82 ml/min, which is faster than that of cotinine but still considerably slower than that of nicotine. nih.gov

Ultimately, trans-3'-hydroxycotinine, both in its free form and as a glucuronide conjugate, is the most abundant nicotine metabolite found in urine, accounting for 40-60% of the initial nicotine dose. nih.govpharmgkb.orghmdb.ca This contrasts with cotinine, which, despite being the major initial metabolite, is largely converted further rather than being excreted directly. nih.gov

Table 2: Comparative Metabolic Profile of Nicotine and its Key Hydroxylated Metabolites

| Compound | Primary Formation Pathway | Primary Metabolizing Enzyme(s) | Average Clearance Rate | Percentage of Nicotine Dose in Urine |

|---|---|---|---|---|

| Nicotine | N/A (Parent Compound) | CYP2A6, CYP2B6, UGT2B10 nih.govmdpi.com | ~1200 ml/min nih.gov | ~10% (un-changed) nih.gov |

| Cotinine | 5'-oxidation of Nicotine nih.gov | CYP2A6 nih.gov | ~45 ml/min nih.gov | ~10-15% (as cotinine) nih.gov |

| (3'R,5'S)-3'-Hydroxycotinine | 3'-hydroxylation of Cotinine nih.gov | CYP2A6, UGT2B17, UGT2B10, UGT2B7 nih.govnih.govpharmgkb.org | ~82 ml/min nih.gov | ~40-60% (free and as glucuronide) pharmgkb.orghmdb.ca |

Advanced Analytical Methodologies for the Quantitative and Qualitative Determination of 3 R,5 S 3 Hydroxycotinine and Its Derivatives

High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a cornerstone technique for the analysis of (3'R,5'S)-3'-Hydroxycotinine. researchgate.net Its high sensitivity and specificity make it suitable for detecting the very low concentrations often found in biological fluids of individuals exposed to secondhand smoke. oup.comd-nb.info The method typically involves isotope-dilution, where a stable isotope-labeled version of the analyte is added to the sample as an internal standard to ensure accuracy. cdc.gov Modern automated systems allow for high-throughput analysis, capable of preparing and processing a 96-well plate in about two hours. oup.comresearchgate.net

Effective chromatographic separation is critical for distinguishing (3'R,5'S)-3'-Hydroxycotinine from its isomers and other related nicotine (B1678760) metabolites that may be present in a sample. d-nb.info This ensures that the quantification is specific to the target analyte. Various column chemistries and mobile phase compositions are employed to achieve this separation.

For instance, a Phenyl-Hexyl column with a gradient elution using formic acid and ammonium (B1175870) formate (B1220265) in water (solvent A) and methanol (B129727) (solvent B) has been successfully used. d-nb.info Another approach utilizes a Synergi Polar RP column with a mobile phase consisting of ammonium acetate (B1210297) and acetonitrile (B52724) with formic acid, achieving separation in a total run time of 7 minutes. nih.govnih.gov C18 columns are also commonly used, often with a mobile phase of acetonitrile in ammonium formate, to resolve analytes within a short run time of approximately 3.5 to 4 minutes. mdpi.comnih.gov The column temperature is typically maintained between 30°C and 50°C to ensure reproducible retention times and prevent peak shifting. nih.govmdpi.com

| Column Type | Mobile Phase Composition | Total Run Time | Reference |

|---|---|---|---|

| Agilent Eclipse Plus Phenyl-Hexyl (4.6 mm × 100 mm, 5 µm) | A: 0.05% formic acid/5 mM ammonium formate in water; B: Methanol (Gradient) | 12.5 min | d-nb.info |

| Synergi Polar RP (150 × 2.0 mm, 4 µm) | A: 0.01 M ammonium acetate, pH 6.8; B: Acetonitrile with 0.01% formic acid (Gradient) | 7 min | nih.gov |

| ZORBAX RRHD StableBond C18 (2.1 × 150 mm, 1.8 µm) | 40% acetonitrile in 5 mM ammonium formate (pH 4.5) (Isocratic) | 3.5 min | mdpi.com |

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity and sensitivity for quantification. youtube.com This process involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) for the analyte, fragmenting it, and then monitoring a specific product ion. nih.govyoutube.com The optimization of MRM parameters, such as collision energy and ion transitions, is performed for each analyte to maximize signal intensity. nih.govnih.gov This optimization is often automated through a series of flow injection analyses. youtube.com For (3'R,5'S)-3'-Hydroxycotinine (trans-3'-hydroxycotinine), the precursor ion is typically m/z 193.2. cdc.govnih.gov Different product ions are monitored for quantification and confirmation, with m/z 80.2 and m/z 134.0 being common choices. nih.gov

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Reference |

|---|---|---|---|---|

| trans-3'-Hydroxycotinine (OH-cotinine) | 193.2 | 80.2 | 134.0 | nih.gov |

| trans-3'-Hydroxycotinine-d₃ (OH-cotinine-d₃) | 196.2 | 134.1 | 79.9 | nih.gov |

| trans-3'-Hydroxycotinine (HCT) | 193.13 | 134.09 | 80.05 | oup.com |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the determination of trans-3'-hydroxycotinine (THOC). nih.gov Although LC-MS/MS is often preferred due to shorter analysis times, GC-MS provides high sensitivity and specificity. nih.govmdpi.com A key step in GC-MS analysis of this compound is derivatization, as the hydroxyl group makes it less volatile. nih.gov A common derivatizing agent is bis(trimethylsilyl)acetamide, which converts the hydroxyl group into a more volatile trimethylsilyl (B98337) ether. nih.gov Following derivatization, the compound is separated on a capillary column and identified by the mass spectrometer, often using selective ion monitoring for enhanced quantitation. nih.gov GC-MS has been successfully applied to measure both free and total (after hydrolysis of glucuronide conjugates) trans-3'-hydroxycotinine in human urine. nih.gov

Isotope Dilution Techniques for Enhanced Accuracy and Precision

To achieve the highest level of accuracy and precision, isotope dilution mass spectrometry is the gold standard. cdc.govnih.gov This technique involves adding a known quantity of a stable isotope-labeled internal standard (e.g., trans-3'-hydroxycotinine-d₃ or cotinine-d₃) to the sample before any preparation steps. oup.comcdc.govnih.gov These internal standards are chemically identical to the analyte but have a higher mass, allowing them to be distinguished by the mass spectrometer. cdc.gov Because the internal standard behaves identically to the analyte during extraction, derivatization, and ionization, it effectively corrects for any sample loss or variability during the analytical process, including matrix effects like ion suppression. cdc.govnih.gov The concentration of the analyte is then determined by comparing the ratio of the response of the natural analyte to its labeled counterpart against a calibration curve. cdc.gov This approach is fundamental to methods developed by institutions like the Centers for Disease Control and Prevention (CDC) for monitoring tobacco exposure. cdc.govcdc.gov

Challenges and Strategies in Sample Preparation for Biological Matrices

Analyzing (3'R,5'S)-3'-Hydroxycotinine in biological matrices such as serum, plasma, urine, and saliva presents significant challenges. nih.govoup.comnih.gov These matrices are complex and can contain interfering substances that suppress the ionization of the analyte, a phenomenon known as the matrix effect. nih.govoup.com Furthermore, a portion of the metabolite exists in a conjugated form (glucuronide), which requires a hydrolysis step, often using a β-glucuronidase enzyme, to measure the total concentration. nih.govnih.gov

To overcome these challenges, various sample preparation strategies are employed:

Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or an acid like perchloric acid is added to the sample (e.g., serum, plasma) to precipitate proteins. nih.govmdpi.comnih.gov The supernatant is then analyzed. While quick, this method may result in greater ion suppression compared to more extensive cleanup techniques. d-nb.info

Liquid-Liquid Extraction (LLE): This involves extracting the analytes from the aqueous biological sample into an immiscible organic solvent. d-nb.info A common approach uses a mixture of dichloromethane (B109758) and ethyl acetate after basifying the sample. d-nb.info This method provides a cleaner extract than PPT. d-nb.info

Supported Liquid Extraction (SLE): An alternative to LLE that uses a solid support material. The aqueous sample is loaded onto the support, and the analytes are then eluted with an organic solvent. oup.comcdc.gov This technique is easily automated and can increase sample throughput. oup.comresearchgate.net

Solid-Phase Extraction (SPE): This technique uses a solid sorbent packed in a cartridge to selectively adsorb the analyte from the sample, while interferences are washed away. The purified analyte is then eluted with a solvent. nih.govscispace.com SPE generally provides the cleanest extracts, minimizing matrix effects, but can be more time-consuming and costly if not automated. scispace.com

The choice of sample preparation method depends on the required sensitivity, the complexity of the matrix, and the available instrumentation, with the goal of balancing throughput with the need for a clean sample to ensure reliable quantification. nih.govoup.comd-nb.info

Preclinical Investigation of Biochemical and Neurobiological Interactions of Hydroxylated Cotinine Derivatives

Receptor Binding and Modulation Studies in In Vitro Systems

There is currently no published research that specifically details the binding affinity or modulatory effects of (3'R,5'S)-3'-Hydroxycotinine Acetate (B1210297) on the α4β2 and α7 subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs). While studies have characterized the interactions of cotinine (B1669453) with these receptors, showing it to be a weak agonist at the α4β2 subtype and a potential positive allosteric modulator at the α7 nAChR, these findings cannot be directly extrapolated to its acetylated derivative. The addition of the acetate group could significantly alter the compound's binding kinetics and functional activity at these receptor sites.

A search of scientific databases reveals no computational modeling or molecular docking studies that have been performed to predict the binding interactions between (3'R,5'S)-3'-Hydroxycotinine Acetate and nAChRs. Such studies are crucial for understanding the potential binding modes and for guiding further pharmacological research.

Neurochemical and Oxidative Stress Pathway Modulation in Experimental Models

There are no available in vitro or in vivo studies investigating the effects of this compound on the activity of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. updatepublishing.com Therefore, its potential as an AChE inhibitor or modulator remains uncharacterized.

Scientific literature lacks studies specifically examining the role of this compound in the regulation of oxidative stress markers or its antioxidant capacity. Research on its precursor, cotinine, has suggested some neuroprotective and antioxidant properties, but these have not been investigated for the acetate derivative.

Gene Expression Analysis in Neural Models

No studies have been published that analyze the effects of this compound on gene expression in neural models. Consequently, its potential to modulate neural pathways at the genetic level is currently unknown.

Transcriptional Regulation of Neurotrophic Factors (e.g., bdnf, npy, egr1) and Other Signaling Genes

Research using preclinical models has demonstrated that nicotine (B1678760) derivatives can modulate the expression of key genes involved in neuronal growth, plasticity, and signaling. A pivotal study in a zebrafish model of Alzheimer's disease induced by scopolamine (B1681570) revealed that treatment with cotinine and another derivative, 6-hydroxy-L-nicotine, led to a significant increase in the gene expression of brain-derived neurotrophic factor (bdnf), neuropeptide Y (npy), and early growth response protein 1 (egr1). mdpi.comproquest.comuaic.ro

Brain-Derived Neurotrophic Factor (BDNF): BDNF is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. mdpi.comnih.gov Its upregulation by cotinine is a key mechanism implicated in the compound's pro-cognitive effects. mdpi.comnih.gov Studies suggest that interactions between BDNF and hormones like triiodothyronine (T3) and corticosterone (B1669441) may form a homeostatic mechanism regulating energy and body composition. nih.gov The regulation of BDNF expression is complex, involving multiple promoters that can be activated by neuronal activity. mdpi.complos.org

Neuropeptide Y (NPY): NPY is a widely distributed neuropeptide in the central nervous system with a variety of functions, including roles in anxiety, stress resilience, and cognition. The increased expression of npy by cotinine in the zebrafish model points to its potential involvement in the anxiolytic and cognitive-enhancing properties of the compound. mdpi.com

Early Growth Response 1 (egr1): EGR1 is an immediate early gene that acts as a transcriptional regulator, playing a role in neuronal plasticity and memory formation. reactome.org The upregulation of egr1 by cotinine and 6-hydroxy-L-nicotine in zebrafish brains further supports the molecular basis for their memory-improving capabilities. mdpi.comuaic.ro

The study also noted an increase in the expression of the nrf2a gene, a transcription factor that regulates antioxidant and cytoprotective genes, suggesting a neuroprotective mechanism of action. mdpi.comuaic.ro These findings collectively indicate that hydroxylated cotinine derivatives can exert beneficial effects on the brain by promoting the transcription of a suite of genes essential for neuronal health and function.

Role in Cognitive Function Models (Mechanistic Insights)

The potential of cotinine and its derivatives as cognitive enhancers has been explored in various preclinical models, providing valuable mechanistic insights into their action on memory and cognitive pathways.

Molecular Mechanisms Implicated in Memory and Cognitive Pathways in Zebrafish and Rodent Models

Studies in both zebrafish and rodent models have elucidated several molecular pathways through which cotinine exerts its pro-cognitive effects.

In a scopolamine-induced zebrafish model of cognitive impairment, treatment with cotinine and 6-hydroxy-L-nicotine effectively reversed memory deficits in Y-maze and novel object recognition tasks. mdpi.comproquest.com The underlying mechanisms for this improvement were linked to the aforementioned upregulation of bdnf, npy, and egr1 gene expression, as well as a significant reduction in acetylcholinesterase (AChE) activity in the brain. mdpi.com By inhibiting AChE, these compounds increase the availability of the neurotransmitter acetylcholine, which is crucial for learning and memory.

Research in rodent models has further expanded on these mechanisms:

Modulation of Nicotinic Acetylcholine Receptors (nAChRs): Cotinine acts as a positive allosteric modulator of α7 nAChRs. frontiersin.orgnih.gov This interaction is believed to be central to many of its neuroprotective and cognitive-enhancing effects. frontiersin.orgnih.gov By modulating these receptors, cotinine can influence glutamate (B1630785) release, which is vital for higher cortical functions like learning and memory. frontiersin.org

Activation of Pro-Survival Signaling Pathways: Cotinine has been shown to activate the Akt (Protein Kinase B) signaling pathway. frontiersin.org This activation leads to an increase in the phosphorylation of the cAMP response element-binding (CREB) protein, a transcription factor that plays a critical role in long-term memory formation. frontiersin.org The Akt pathway also promotes neuronal survival by inhibiting pro-apoptotic proteins like glycogen (B147801) synthase kinase 3β (GSK3β). frontiersin.orgdntb.gov.ua

Enhancement of Synaptic Plasticity: Cotinine treatment has been found to increase the expression of key synaptic proteins, such as synaptophysin and post-synaptic density protein-95 (PSD-95), in the prefrontal cortex and hippocampus of rodents. frontiersin.org This suggests that cotinine can enhance synaptic density and plasticity, which are fundamental processes for learning and memory. frontiersin.org

Reduction of Amyloid-Beta (Aβ) Pathology: In animal models of Alzheimer's disease, cotinine has been shown to block the aggregation and oligomerization of the Aβ peptide, reduce the number and size of amyloid plaques, and protect neurons from Aβ-induced neurotoxicity. frontiersin.orgnih.gov

These findings from zebrafish and rodent models provide a multi-faceted view of how hydroxylated cotinine derivatives can improve cognitive function, involving receptor modulation, activation of signaling cascades, enhancement of synaptic structure, and protection against neurotoxic insults.

Exploration of Anxiolytic-like Behaviors in Preclinical Models

Beyond its cognitive effects, cotinine has also been investigated for its potential to alleviate anxiety. Nicotine itself has complex, dose-dependent effects on anxiety, with low doses often producing anxiolytic-like effects and higher doses being anxiogenic. wikipedia.orgnih.gov Cotinine, however, appears to offer anxiolytic benefits without the negative side effects of nicotine. frontiersin.org

In the novel tank diving test in zebrafish, both cotinine and 6-hydroxy-L-nicotine successfully attenuated the anxiety-like behavior induced by scopolamine. mdpi.com This anxiolytic effect is thought to be associated with the modulation of nAChRs, similar to the mechanism proposed for nicotine's anxiolytic properties. mdpi.com

Studies in rodent models further support these findings. For example, chronic cotinine treatment was shown to decrease locomotor activity in mice under chronic restraint stress, suggesting an interaction between cotinine and stress that could be relevant to its anxiolytic potential. nih.gov While the precise mechanisms are still under investigation, the involvement of the serotonergic (5-HT) and GABAergic systems, which are key players in anxiety regulation, has been suggested for other anxiolytic compounds and may also be relevant for cotinine derivatives. nih.gov

The data from these preclinical models suggest that hydroxylated cotinine derivatives hold promise as anxiolytic agents, potentially by modulating nicotinic receptors and interacting with stress-related pathways in the brain.

Q & A

Basic Research Questions

Q. How can (3'R,5'S)-3'-Hydroxycotinine Acetate be distinguished from other nicotine metabolites in biological samples?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stereochemical specificity. For example, an LC-MS/MS method with online solid-phase extraction (SPE) can separate and quantify stereoisomers like (3'R,5'S)-3'-hydroxycotinine from its enantiomers. A calibration curve spanning 0.025–250 ng/ml achieves an R² > 0.99, with a lower limit of quantification (LLOQ) of 2.5 ng/ml for 3'-hydroxycotinine . Differentiation is enhanced by chromatographic gradients (e.g., 0.01% NH₄OH/water to acetonitrile) and column backflushing to avoid matrix interference .

Q. What is the optimal synthesis route for this compound?

- Methodological Answer : Stereoselective synthesis involves enzymatic or chemical oxidation of cotinine. Jacob et al. (1990) demonstrated that trans-3'-hydroxycotinine formation in humans is stereoselective, favoring the (3'R,5'S) configuration. The process includes chiral resolution using asymmetric catalysis or chromatography to isolate the desired enantiomer . Key steps involve protecting group strategies and acetate derivatization to stabilize the hydroxyl group .

Q. How is this compound quantified in tobacco abstinence studies?

- Methodological Answer : Urine samples are deglucuronidated, extracted with methanol, and analyzed via LC-MS/MS. The method quantifies 3'-hydroxycotinine alongside nicotine and cotinine, with dilution (50x) to handle high concentrations (>100 ng/ml). Accuracy ranges from 90.8–100.3%, with precision of 4.1–12.1% . Diverting undiluted peaks to waste minimizes instrument contamination .

Advanced Research Questions

Q. How does stereoselectivity in 3'-hydroxycotinine metabolism impact pharmacokinetic modeling?

- Methodological Answer : Human studies show that >90% of 3'-hydroxycotinine exists as the (3'R,5'S) enantiomer due to cytochrome P450 2A6 (CYP2A6) stereoselectivity . Pharmacokinetic parameters (e.g., clearance, half-life) must account for this bias. For example, intravenous administration data reveal a metabolite-to-parent ratio (AUC) of 3.5–4.0, indicating extensive stereoselective conversion . Modeling should integrate enantiomer-specific rate constants to avoid underestimating metabolic turnover.

Q. What analytical challenges arise when reconciling contradictory data on 3'-hydroxycotinine quantification across studies?

- Methodological Answer : Discrepancies in LLOQ (e.g., 2.5 ng/ml vs. 5 ng/ml) often stem from matrix effects or SPE efficiency. For instance, methanol extraction with isotopic internal standards improves recovery in urine (90.8–100.3%) , whereas enzymatic deconjugation in sewage analysis introduces variability due to glucuronidase activity . Cross-validation using certified reference materials (CRMs) and inter-laboratory comparisons is critical to harmonize data .

Q. How can wastewater epidemiology leverage 3'-hydroxycotinine to estimate community-level nicotine exposure?

- Methodological Answer : Sewage samples are enzymatically deconjugated (β-glucuronidase), extracted via mixed-mode SPE, and analyzed via LC-MS/MS. Population-normalized loads (mg/day/1000 people) correlate with regional smoking rates. For example, Rodríguez-Álvarez et al. (2014) achieved 90–110% recovery for 3'-hydroxycotinine in wastewater, enabling real-time monitoring of tobacco use trends . Adjustments for flow rate and pH are essential to stabilize the acetate derivative during sample storage .

Key Research Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.